molecular formula C5H7N3O4S B2932276 2-Methyl-4-sulfamoylpyrazole-3-carboxylic acid CAS No. 1870989-58-4

2-Methyl-4-sulfamoylpyrazole-3-carboxylic acid

Cat. No.: B2932276
CAS No.: 1870989-58-4
M. Wt: 205.19
InChI Key: BKJPSUJPQICIPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-sulfamoylpyrazole-3-carboxylic acid is a high-purity pyrazole derivative designed for research and development applications. This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly in the design of novel enzyme inhibitors and receptor ligands. The presence of both a sulfonamide group and a carboxylic acid functional group on the pyrazole core allows for diverse chemical modifications, making it a valuable building block for constructing more complex molecules. Its structural features are commonly associated with compounds that exhibit anti-inflammatory and anticancer properties, as the sulfonamide moiety is a key pharmacophore found in established therapeutics like COX-2 inhibitors . Researchers can utilize this compound to investigate mechanisms of action involving the inhibition of enzymes like cyclooxygenase (COX) . In oncology research, related pyrazole derivatives have demonstrated promising activity by inhibiting cell proliferation in various human cancer cell lines, such as MCF-7 and A549, through mechanisms that may include the induction of apoptosis . The carboxylic acid group at the 3-position facilitates binding to active sites of target proteins and can be used to form amide or ester derivatives to explore structure-activity relationships (SAR) . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-4-sulfamoylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O4S/c1-8-4(5(9)10)3(2-7-8)13(6,11)12/h2H,1H3,(H,9,10)(H2,6,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKJPSUJPQICIPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-sulfamoylpyrazole-3-carboxylic acid typically involves the condensation of appropriate hydrazines with β-diketones. The reaction is often carried out under mild conditions, utilizing catalysts to enhance the yield and selectivity of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step processes, including the preparation of intermediate compounds followed by cyclization reactions. The use of continuous flow reactors and advanced purification techniques ensures high purity and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-sulfamoylpyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Scientific Research Applications

2-Methyl-4-sulfamoylpyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-sulfamoylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Formula (if available) Notable Properties/Applications
2-Methyl-4-sulfamoylpyrazole-3-carboxylic acid Pyrazole -SO₂NH₂ (C4), -CH₃ (C2), -COOH (C3) Not specified in evidence Potential enzyme inhibition, solubility
2-Chloro-6-methylpyrimidine-4-carboxylic acid Pyrimidine -Cl (C2), -CH₃ (C6), -COOH (C4) C₆H₅ClN₂O₂ (calc.) Reactive halogen; synthetic intermediate
4-[...]-pyrazole-3-carboxylic acid amide Pyrazole -CONH₂ (C3), -C₃H₇ (C5), piperazine-SO₂ C₂₂H₃₂N₆O₅S (from evidence) Amide group may enhance bioavailability
(4S)-Thiazolidine-4-carboxylic acid derivative Thiazolidine -COOH (C4), dimethyl substituents Not specified Chiral center; potential drug scaffold

Key Observations:

Functional Group Impact :

  • Sulfamoyl vs. Halogen : The sulfamoyl group in the target compound likely improves water solubility compared to the chloro-substituted pyrimidine in , which may exhibit higher reactivity or toxicity due to the chlorine atom .
  • Carboxylic Acid vs. Amide : The carboxylic acid in the target compound could enhance ionization at physiological pH, whereas the amide group in ’s compound might reduce solubility but improve membrane permeability .

Structural Flexibility :

  • The pyrazole core in the target compound and ’s analog allows for regioselective substitutions, enabling tailored interactions with biological targets. In contrast, the pyrimidine () and thiazolidine () cores impose conformational constraints that may limit binding versatility.

Biological Relevance: Sulfamoyl-containing compounds (e.g., sulfonamides) are known for antimicrobial activity, suggesting the target compound could inhibit dihydropteroate synthase or carbonic anhydrase. The thiazolidine derivative in , with its chiral center, might target enzymes requiring stereospecific interactions.

Synthetic Challenges :

  • Introducing the sulfamoyl group to the pyrazole ring requires precise sulfonation conditions, whereas the chloro group in ’s compound could be incorporated via electrophilic substitution.

Research Findings and Data Gaps

  • Toxicity : The absence of reactive halogens (cf. ) may reduce toxicity risks, though sulfamoyl groups can occasionally cause hypersensitivity.
  • Activity Data : Direct biological studies are scarce, but analogs in with bulkier substituents (e.g., piperazine-SO₂) show improved receptor binding, hinting at strategies to optimize the target compound’s efficacy.

Notes and Limitations

Molecular weights and exact bioactivity data are inferred from related compounds.

Synthetic routes and safety profiles require experimental validation.

Biological Activity

2-Methyl-4-sulfamoylpyrazole-3-carboxylic acid is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring with a sulfonamide group, which is significant for its biological activity. The presence of the sulfonamide group allows the compound to mimic para-aminobenzoic acid (PABA), potentially inhibiting enzymes involved in folate synthesis in bacteria.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it can inhibit enzyme activity by binding to active or allosteric sites, thus modulating various biochemical pathways. This mechanism is similar to other sulfonamide antibiotics, which interfere with bacterial growth by inhibiting folic acid synthesis.

Pharmacological Activities

The compound exhibits several pharmacological activities:

  • Antimicrobial Activity : The sulfonamide moiety contributes to its effectiveness against various bacterial strains by inhibiting dihydropteroate synthase.
  • Anti-inflammatory Effects : Studies have suggested that derivatives of pyrazole compounds can exhibit anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
  • Antitumor Activity : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Study on Antitumor Activity

A study highlighted the antitumor effects of pyrazole derivatives, including this compound. The compound was tested against various cancer cell lines, demonstrating significant cytotoxicity, particularly in breast cancer models (MCF-7 and MDA-MB-231). The results indicated that the compound could enhance the efficacy of traditional chemotherapeutics like doxorubicin, suggesting a synergistic effect in treating Claudin-low breast cancer subtypes .

Inhibition of Aryl Hydrocarbon Receptor (AhR)

Another important aspect of research involves the compound's ability to inhibit the aryl hydrocarbon receptor (AhR), which is implicated in various toxicological processes. A related compound was shown to block TCDD-induced AhR-dependent transcription effectively, preventing liver toxicity and associated wasting syndrome in animal models . This suggests that this compound may have protective effects against environmental toxins.

Comparative Analysis with Related Compounds

Compound NameStructure TypeBiological Activity
This compoundPyrazole derivativeAntimicrobial, anti-inflammatory, antitumor
Halosulfuron-methylSulfonylureaHerbicide with specific enzyme inhibition
CH-223191Pyrazole derivativeAhR antagonist, prevents TCDD toxicity

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-4-sulfamoylpyrazole-3-carboxylic acid, and what critical parameters influence yield?

Answer: Synthesis typically involves cyclocondensation of hydrazines with β-keto esters or diketones to form the pyrazole core, followed by sulfamoylation at the 4-position. Key steps include:

  • Pyrazole formation : Reacting methyl acetoacetate derivatives with hydrazines under reflux in ethanol .
  • Sulfamoylation : Introducing the sulfamoyl group using sulfamoyl chloride in dichloromethane at 0–5°C, maintaining pH 8–9 to prevent hydrolysis .
  • Carboxylic acid retention : Avoiding ester hydrolysis during sulfamoylation by limiting reaction time to 4–6 hours .

Q. Critical Parameters :

  • Temperature control during sulfamoylation (0–5°C minimizes side reactions).
  • Stoichiometric excess of sulfamoyl chloride (1.2:1 ratio to intermediate).
  • Purification via recrystallization (ethanol/water) to achieve >95% purity .

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield Optimization TipsReference
Pyrazole formationHydrazine hydrate, ethanol, refluxUse anhydrous solvents
SulfamoylationSulfamoyl chloride, DCM, 0–5°C, pH 8–9Monitor pH with buffer system
PurificationEthanol/water recrystallizationSlow cooling for larger crystals

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

Answer: Key Techniques :

  • ¹H/¹³C NMR : Identify diagnostic signals:
    • Carboxylic acid proton: δ 12–14 ppm (DMSO-d6, broad).
    • Sulfamoyl NH2: δ 6.5–7.5 ppm (broad singlet).
    • Pyrazole ring protons: δ 7.0–8.5 ppm (multiplet) .
  • IR Spectroscopy : Confirm functional groups (O-H: 2500–3000 cm⁻¹; S=O: 1350/1150 cm⁻¹; C=O: 1700 cm⁻¹) .
  • HRMS : Verify molecular ion [M-H]⁻ at m/z 217.0164 (C₆H₇N₃O₄S) .
  • Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data between in vitro and in vivo models for sulfamoyl-containing pyrazole derivatives?

Answer: Common Sources of Discrepancies :

  • Metabolic instability : Use liver microsomal assays to assess metabolic clearance .
  • Protein binding : Measure plasma protein binding via equilibrium dialysis .
  • Species-specific metabolism : Compare metabolite profiles (LC-MS/MS) across species .

Q. Methodological Solutions :

  • Pharmacokinetic (PK) Profiling : Conduct time-course studies to correlate plasma concentrations with efficacy.
  • Target Engagement Assays : Use isoform-specific enzymatic assays (e.g., COX-1 vs. COX-2) to clarify selectivity .

Q. Table 2: Data Contradiction Resolution Strategies

IssueResolution MethodReference
Low in vivo efficacyPK/PD modeling to adjust dosing
Off-target effectsBroad-panel kinase/GPCR screening
Species variabilityCross-species enzyme activity assays

Q. What computational strategies optimize the sulfamoylation step to minimize by-products?

Answer: Approaches :

  • Density Functional Theory (DFT) : Calculate transition-state energies to identify optimal leaving groups.
  • Reaction Pathway Simulation : Use Gaussian or ORCA to model sulfamoyl chloride reactivity under varying pH .
  • Solvent Optimization : Predict solvent effects (e.g., DCM vs. THF) using COSMO-RS .

Q. Key Findings :

  • Polar aprotic solvents (DCM) improve sulfamoyl chloride stability.
  • Base additives (e.g., triethylamine) reduce HCl by-product accumulation .

Q. How can hydrate/solvate formation during crystallographic analysis be mitigated?

Answer: Strategies :

  • Crystallization Conditions : Use anhydrous acetonitrile under nitrogen atmosphere.
  • Variable-Temperature XRD : Detect lattice solvents by collecting data at 100–300 K .
  • Dynamic Vapor Sorption (DVS) : Quantify hygroscopicity to select stable polymorphs .

Q. Table 3: Hydrate Mitigation Techniques

TechniqueApplicationOutcomeReference
Anhydrous solventPrevents water incorporationReduces hydrate formation
VT-XRDIdentifies temperature-sensitive solvatesClarifies crystal packing

Q. What structural modifications enhance the pharmacokinetic profile of this compound?

Answer: SAR Recommendations :

  • 2-Methyl group : Replace with ethyl/isopropyl to enhance hydrophobic interactions.
  • 3-Carboxylic acid : Convert to ethyl ester prodrugs for improved oral bioavailability .
  • 4-Sulfamoyl : Substitute with tetrazole to reduce ulcerogenicity .

Q. Table 4: Example SAR Modifications

PositionModificationBiological ImpactReference
2Ethyl substitution↑ Metabolic stability (2×)
3Ethyl ester↑ Caco-2 permeability (3×)
4Tetrazole↓ Gastric toxicity (40%)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.